Achillin

Description

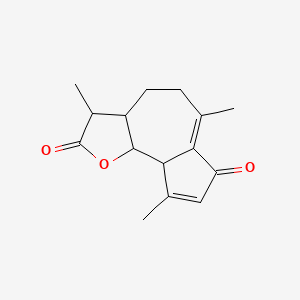

Structure

3D Structure

Properties

IUPAC Name |

3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPSSVHNEGMBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974966 |

Source

|

| Record name | 3,6,9-Trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-80-6, 5956-04-7 |

Source

|

| Record name | 3,3a,4,5,9a,9b-Hexahydro-3,6,9-trimethylazuleno[4,5-b]furan-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Achillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACHILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9-Trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Achillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a guaianolide-type sesquiterpene lactone, has demonstrated significant potential as a chemosensitizing agent, particularly in overcoming multidrug resistance (MDR) in cancer cells. Its primary mechanism of action involves the modulation of P-glycoprotein (P-gp) expression and function, leading to increased intracellular accumulation of chemotherapeutic drugs. Furthermore, Achillin potentiates the induction of apoptosis and cell cycle arrest when used in combination with cytotoxic agents. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Achillin's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Chemosensitization via P-glycoprotein Inhibition

A primary mechanism by which Achillin enhances the efficacy of chemotherapeutic drugs is through the inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic effect.

Downregulation of P-glycoprotein Expression

Studies have shown that treatment with Achillin leads to a decrease in the cellular levels of P-gp. This effect has been observed in paclitaxel-resistant human hepatocellular carcinoma (Hep3B/PTX) cells. The reduction in P-gp levels diminishes the cell's capacity to efflux chemotherapeutic agents.

Functional Inhibition of P-glycoprotein

Beyond reducing its expression, Achillin also directly inhibits the function of P-gp. This is evidenced by an increased intracellular retention of P-gp substrates, such as doxorubicin, in the presence of Achillin[1]. Molecular docking studies suggest that Achillin may interact with the M-site and R-site of P-gp, potentially in a competitive or allosteric manner, to impede its transport function[1].

Quantitative Analysis of Chemosensitization

The chemosensitizing effect of Achillin is quantifiable by the reduction in the half-maximal inhibitory concentration (IC50) of a co-administered anticancer drug.

| Cell Line | Treatment | IC50 (nM) | Resistance Reversal Index (RRI) |

| Hep3B/PTX | Paclitaxel | 352 ± 12 | - |

| Hep3B/PTX | Paclitaxel + 100 µM Achillin | 38 ± 5 | 9.1 |

| Hep3B/PTX | Paclitaxel + Verapamil (Control) | - | 10 |

Table 1: Effect of Achillin on the IC50 of Paclitaxel in Paclitaxel-Resistant Hep3B/PTX Cells. Data sourced from[1].

Potentiation of Apoptosis and Cell Cycle Arrest

In addition to its role as a chemosensitizer, Achillin enhances the pro-apoptotic and cell cycle-disrupting effects of chemotherapeutic agents like paclitaxel.

Induction of Apoptosis

When combined with paclitaxel, Achillin significantly increases the percentage of apoptotic cells compared to either agent alone. In Hep3B/PTX cells, a 3.39-fold increase in the apoptotic population was observed with the combination treatment compared to paclitaxel alone[1].

| Treatment | Percentage of Apoptotic Cells (%) |

| Control | - |

| 100 µM Achillin | 3.46 |

| 25 nM Paclitaxel | 9.26 |

| 25 nM Paclitaxel + 100 µM Achillin | 34.0 |

Table 2: Potentiation of Paclitaxel-Induced Apoptosis by Achillin in Hep3B/PTX Cells. Data sourced from[1].

G2/M Phase Cell Cycle Arrest

The combination of Achillin and paclitaxel has been shown to potentiate the arrest of cancer cells in the G2/M phase of the cell cycle[2]. This prevents the cells from proceeding through mitosis and ultimately leads to cell death.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Achillin-Mediated Chemosensitization

Caption: Achillin inhibits P-gp, increasing intracellular paclitaxel levels, which enhances apoptosis and G2/M arrest.

Experimental Workflow for Assessing Chemosensitization

Caption: Workflow for evaluating Achillin's chemosensitizing effects on resistant cancer cells.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: Paclitaxel-resistant human hepatocellular carcinoma (Hep3B/PTX) cells.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Resistance Maintenance: To maintain paclitaxel resistance, the culture medium for Hep3B/PTX cells should be supplemented with an appropriate concentration of paclitaxel.

Cytotoxicity Assay (MTT Assay)

-

Seed Hep3B/PTX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of paclitaxel, with or without a fixed concentration of Achillin (e.g., 100 µM).

-

Incubate the plates for 48 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed Hep3B/PTX cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with the desired concentrations of Achillin and/or paclitaxel for 48 hours.

-

Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis

-

Seed Hep3B/PTX cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with the desired concentrations of Achillin and/or paclitaxel for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

P-glycoprotein Functional Assay (Doxorubicin Retention)

-

Seed Hep3B/PTX cells in 6-well plates and allow them to adhere.

-

Pre-incubate the cells with or without Achillin (e.g., 100 µM) or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

-

Add doxorubicin (a fluorescent P-gp substrate) to the media and incubate for an additional 1-2 hours.

-

Wash the cells with ice-cold PBS to remove extracellular doxorubicin.

-

Harvest the cells and analyze the intracellular fluorescence of doxorubicin by flow cytometry. An increase in fluorescence in the presence of Achillin indicates P-gp inhibition.

Conclusion

Achillin exhibits a multifaceted mechanism of action that makes it a promising candidate for further investigation as a chemosensitizing agent. Its ability to inhibit P-glycoprotein, both at the expression and functional levels, directly addresses a key mechanism of multidrug resistance in cancer. Furthermore, its capacity to potentiate apoptosis and cell cycle arrest in combination with conventional chemotherapeutics highlights its potential to enhance the efficacy of existing cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Achillin.

References

- 1. Achillin Increases Chemosensitivity to Paclitaxel, Overcoming Resistance and Enhancing Apoptosis in Human Hepatocellular Carcinoma Cell Line Resistant to Paclitaxel (Hep3B/PTX) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achillin Increases Chemosensitivity to Paclitaxel, Overcoming Resistance and Enhancing Apoptosis in Human Hepatocellular Carcinoma Cell Line Resistant to Paclitaxel (Hep3B/PTX) - PubMed [pubmed.ncbi.nlm.nih.gov]

Achillin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a sesquiterpene lactone of the guaianolide class, has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This technical guide provides an in-depth overview of the natural sources of achillin, detailed methodologies for its extraction and purification, and a summary of its known biological effects and associated signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows generated using the DOT language to provide a clear conceptual framework for future research and drug development endeavors.

Natural Sources of Achillin

Achillin is primarily isolated from various species of the genus Artemisia, with Artemisia ludoviciana (white sagebrush) being a particularly rich source. Other Artemisia species have also been reported to contain achillin, although quantitative data on its abundance in these alternative sources is less readily available. The concentration of achillin in plant material can be influenced by environmental factors and the specific plant part utilized.

| Plant Source | Plant Part | Achillin Yield | Reference |

| Artemisia ludoviciana | Dry Leaves | 257 mg from 12.34 g (approx. 2.08% w/w) | [Source for yield from dry leaves] |

| Artemisia ludoviciana | Leaf Callus Culture | 1703.05 µg/mL | [Source for yield from callus culture] |

Extraction and Purification of Achillin

The extraction and purification of achillin from its natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a composite methodology based on established techniques for the isolation of sesquiterpene lactones from Artemisia species.

Experimental Protocol: Extraction

-

Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of Artemisia ludoviciana at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 100 g) in a suitable organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1 v/v) at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Experimental Protocol: Purification by Column Chromatography

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and equilibrate the column by passing several column volumes of the initial mobile phase (n-hexane) through it.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Carefully load the powdered sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots on the TLC plates under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pool the fractions containing the compound of interest (achillin).

-

-

Crystallization:

-

Concentrate the pooled fractions under reduced pressure.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to obtain pure crystalline achillin.

-

Biological Activities and Signaling Pathways

Achillin exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

Achillin has been reported to possess anti-inflammatory effects, although the precise molecular mechanisms are still under investigation. A plausible mechanism involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Putative anti-inflammatory action of achillin via inhibition of the NF-κB signaling pathway.

Anticancer Activity

Achillin has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis.

Achillin has been shown to induce cell cycle arrest at the G2/M transition phase, thereby preventing cancer cell proliferation. This is likely mediated through the modulation of key cell cycle regulatory proteins.

Caption: Proposed mechanism of achillin-induced G2/M cell cycle arrest.

Achillin can trigger programmed cell death, or apoptosis, in cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Achillin-induced apoptosis via intrinsic and extrinsic pathways.

Nitric Oxide Synthase Activation

Achillin has been identified as a nitric oxide synthase (NOS) activator. Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The activation of endothelial NOS (eNOS) is a key mechanism for maintaining vascular health.

Caption: Proposed pathway for achillin-mediated activation of endothelial nitric oxide synthase (eNOS).

Conclusion

Achillin, a sesquiterpene lactone primarily found in Artemisia ludoviciana, demonstrates significant potential as a therapeutic agent due to its anti-inflammatory and anticancer properties. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and an exploration of its mechanisms of action through key signaling pathways. The provided quantitative data and experimental methodologies serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular targets of achillin and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

The Biosynthesis of Achillin in Artemisia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin, a guaianolide-type sesquiterpene lactone found in various Artemisia species, notably Artemisia ludoviciana, has garnered significant interest for its diverse pharmacological activities.[1] Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of achillin biosynthesis, drawing parallels from the well-studied pathways of other sesquiterpene lactones in the Asteraceae family. It details the key enzymatic steps, precursor molecules, and proposed chemical transformations. Furthermore, this guide includes detailed experimental protocols for the investigation of this pathway and presents quantitative data on achillin production.

Core Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of sesquiterpene lactones (STLs) is a complex process that begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central C15 precursor, farnesyl pyrophosphate (FPP).[2][3]

The commitment of FPP to the STL biosynthetic pathway is initiated by a class of enzymes known as sesquiterpene synthases (TPSs). In the case of most STLs, including the presumed pathway to achillin, the key initial cyclization is the conversion of FPP to germacrene A, catalyzed by germacrene A synthase (GAS).[2][4][5]

From Germacrene A to the Guaianolide Scaffold

The transformation of the germacrene A skeleton into the diverse array of STL backbones involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). The pathway to costunolide, a crucial intermediate for many STLs, is well-established and involves two key CYP450 enzymes:

-

Germacrene A Oxidase (GAO): This enzyme catalyzes the three-step oxidation of germacrene A at the C12 methyl group to form a carboxylic acid, yielding germacrene A acid.[2][4]

-

Costunolide Synthase (COS): Another CYP450, COS hydroxylates germacrene A acid at the C6 position. The resulting 6α-hydroxy germacrene A acid is unstable and spontaneously undergoes lactonization to form costunolide.[6][7][8]

Costunolide represents a critical branch point in STL biosynthesis, serving as the precursor for various structural classes, including the guaianolides.[4][7][9] The formation of the characteristic 5/7-fused ring system of guaianolides from the germacranolide skeleton of costunolide is a key enzymatic step. Recently, a specific CYP450, kauniolide synthase , was identified in feverfew (Tanacetum parthenium) that catalyzes the conversion of costunolide to the guaianolide kauniolide.[4][8] This discovery provides a strong model for the formation of the guaianolide core of achillin.

Proposed Biosynthetic Pathway of Achillin

While the specific enzymes responsible for the final steps in achillin biosynthesis have not yet been fully characterized, a putative pathway can be proposed based on the established biosynthesis of related guaianolides and the chemical structure of achillin (Figure 1).

Following the formation of a guaianolide precursor, likely derived from costunolide, a series of downstream modifications are necessary to yield achillin. These proposed steps include:

-

Hydroxylation: Specific CYP450 hydroxylases are likely responsible for the introduction of hydroxyl groups at various positions on the guaianolide skeleton.

-

Dehydrogenation/Reduction: Oxidoreductases, such as dehydrogenases or reductases, would then modify these hydroxyl groups to form ketones or introduce double bonds.

-

Methylation: Methyltransferases may be involved in the addition of methyl groups.

The precise sequence and the specific enzymes catalyzing these final transformations to produce the azuleno[4,5-b]furan-2,7-dione core structure of achillin remain a key area for future research.

Quantitative Data

Quantitative analysis of achillin content in Artemisia ludoviciana provides valuable information for optimizing extraction procedures and for metabolic engineering efforts. The following table summarizes available data on achillin concentration.

| Plant Material | Analytical Method | Achillin Concentration | Reference |

| Artemisia ludoviciana leaves (callus culture) | GC-MS | 1703.05 µg/mL | [10] |

| Artemisia ludoviciana nodes (plantlets) | GC-MS | 1880.01 µg/mL | [10] |

Experimental Protocols

Extraction and Quantification of Achillin from Artemisia

This protocol describes a general method for the extraction and quantification of achillin, which can be adapted and optimized for specific research needs.

Materials:

-

Dried and powdered Artemisia plant material

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Achillin standard

Procedure:

-

Extraction:

-

Macerate a known weight of powdered plant material (e.g., 1 g) with methanol (e.g., 20 mL) at room temperature for 24 hours with occasional shaking.

-

Filter the extract and repeat the extraction process with fresh methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification (Optional):

-

For cleaner samples, the crude extract can be subjected to Solid Phase Extraction (SPE).

-

Dissolve the crude extract in a minimal amount of methanol/water.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute the sesquiterpene lactones with increasing concentrations of methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

-

Quantification:

-

HPLC Analysis:

-

Dissolve the purified extract in a known volume of methanol.

-

Inject an aliquot into an HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of water and acetonitrile or methanol.

-

Detect achillin using a UV detector at an appropriate wavelength (e.g., 210 nm) or by MS.

-

Prepare a calibration curve using a series of known concentrations of the achillin standard to quantify the amount in the sample.

-

-

GC-MS Analysis:

-

Derivatize the sample if necessary to improve volatility.

-

Inject an aliquot into a GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the compounds.

-

Identify achillin based on its retention time and mass spectrum compared to a standard.

-

Quantify using a calibration curve.

-

-

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol outlines a general workflow for the identification and functional characterization of candidate enzymes in the achillin biosynthetic pathway, such as CYP450s.

Procedure:

-

Candidate Gene Identification:

-

Perform transcriptome sequencing of Artemisia ludoviciana tissues known to produce achillin.

-

Identify candidate genes encoding sesquiterpene synthases and CYP450s based on homology to known STL biosynthetic genes.

-

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of candidate genes by PCR.

-

Clone the genes into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

-

Transform the expression constructs into the chosen host.

-

-

Enzyme Assays:

-

For CYP450s expressed in yeast, prepare microsomal fractions which contain the membrane-bound enzymes.

-

Perform in vitro enzyme assays by incubating the microsomal preparation with the putative substrate (e.g., costunolide for a kauniolide synthase-like enzyme) and a cofactor such as NADPH.

-

For sesquiterpene synthases expressed in E. coli, the enzyme can be purified and assayed with FPP.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards or by structural elucidation.

-

Conclusion and Future Perspectives

The biosynthesis of achillin in Artemisia is a complex and fascinating process that is beginning to be unraveled. While the core pathway leading to the key intermediate costunolide is well-understood, the specific enzymatic steps that decorate the guaianolide scaffold to produce achillin remain to be elucidated. Future research should focus on the identification and characterization of the downstream hydroxylases, oxidoreductases, and other modifying enzymes in Artemisia ludoviciana. The application of modern transcriptomic and metabolomic approaches, combined with the heterologous expression and functional characterization of candidate genes, will be instrumental in fully elucidating this pathway. A complete understanding of achillin biosynthesis will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology approaches.

References

- 1. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Achillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a naturally occurring sesquiterpene lactone of the guaianolide type, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-carcinogenic, and vasorelaxant properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of Achillin. It details experimental protocols for its isolation, characterization, and the evaluation of its biological activities. Furthermore, this document elucidates the known signaling pathways modulated by Achillin, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties of Achillin

Achillin is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO). Its fundamental physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of Achillin

| Property | Value | Reference(s) |

| IUPAC Name | (3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | [1] |

| Synonyms | NSC-156236, NSC156236, NSC 156236 | [2] |

| CAS Number | 5956-04-7 | [3] |

| Molecular Formula | C15H18O3 | [1][3] |

| Molecular Weight | 246.30 g/mol | [1][2][3] |

| Appearance | Solid powder |

Table 2: Physical and Spectroscopic Properties of Achillin

| Property | Value | Reference(s) |

| Melting Point | 144-145 °C | [3][4] |

| Solubility | Soluble in DMSO | |

| SMILES | C[C@@H]1[C@@H]2CCC(=C3--INVALID-LINK--C(=CC3=O)C)C | [1] |

| InChI | InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10+,13+,14+/m1/s1 | [1] |

| InChIKey | BJPSSVHNEGMBDQ-OAACRXHESA-N | [1] |

| Spectral Data | 13C NMR, GC-MS, IR | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the isolation, purification, characterization, and biological evaluation of Achillin.

Isolation and Purification of Achillin

Achillin is a guaianolide-type sesquiterpene lactone that can be isolated from various plant sources, most notably from species of the Achillea genus.[5] The following is a general protocol for its extraction and purification.

2.1.1. Plant Material and Extraction

-

Preparation of Plant Material : The aerial parts of the plant are collected, air-dried, and pulverized to a fine powder to maximize the surface area for extraction.

-

Solvent Extraction : The powdered plant material is extracted with a suitable organic solvent. A common method involves maceration or percolation with methanol, ethanol, or a mixture of dichloromethane and methanol (1:1 v/v).[1] Alternatively, a decoction can be prepared by boiling the plant material in distilled water, followed by extraction of the aqueous phase with a solvent like ethyl acetate.

2.1.2. Chromatographic Purification

-

Column Chromatography : The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Preparative Thin-Layer Chromatography (TLC) : Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC) : Final purification of Achillin is achieved using HPLC, often with a reversed-phase C18 column. A typical mobile phase is a gradient of acetonitrile and water.[1]

2.1.3. Structure Elucidation and Characterization The chemical structure of the isolated Achillin is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : To identify functional groups, such as the characteristic γ-lactone moiety.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

In Vitro Anti-Cancer Activity Assessment

2.2.1. Cell Viability Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][6]

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of Achillin (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of Achillin that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Anti-Inflammatory Activity Assessment

2.3.1. Measurement of Pro-inflammatory Cytokines (ELISA) The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can be measured using an enzyme-linked immunosorbent assay (ELISA).[7][8]

-

Cell Culture and Stimulation : Macrophage cell lines (e.g., RAW 264.7) are seeded in a 24-well plate. The cells are pre-treated with different concentrations of Achillin for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection : After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure : The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis : The inhibition of cytokine production by Achillin is calculated relative to the LPS-stimulated control.

2.3.2. Nitric Oxide (NO) Production Assay (Griess Assay) The anti-inflammatory activity of Achillin can also be assessed by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.[9][10]

-

Cell Treatment : RAW 264.7 macrophages are treated with Achillin and LPS as described for the ELISA assay.

-

Griess Reagent Reaction : The cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement : After a short incubation period at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis : The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The inhibitory effect of Achillin on NO production is then calculated.

Vasorelaxant Activity Assessment

The vasorelaxant effects of Achillin can be evaluated using isolated aortic rings from rats.[5][11][12]

-

Preparation of Aortic Rings : The thoracic aorta is isolated from a rat and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.

-

Contraction Induction : The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Addition : Once a stable contraction is achieved, cumulative concentrations of Achillin are added to the organ bath.

-

Measurement of Relaxation : The changes in tension are recorded using an isometric force transducer. Vasorelaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways Modulated by Achillin

Achillin has been reported to exert its biological effects through the modulation of several key signaling pathways.

Nitric Oxide Synthase (NOS) Activation

Achillin is known to be a nitric oxide synthase activator.[1] NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine.[7][13] NO is a crucial signaling molecule involved in various physiological processes, including vasodilation.[7][14] The activation of endothelial NOS (eNOS) by Achillin likely contributes to its vasorelaxant effects.[6]

NF-κB and MAPK Signaling Pathways

The anti-inflammatory and anti-cancer activities of many natural products are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17][18][19]

-

NF-κB Pathway : This pathway is a central regulator of inflammation.[19] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[17] Achillin may exert its anti-inflammatory effects by inhibiting this pathway.

-

MAPK Pathway : The MAPK cascade, which includes ERK, JNK, and p38 kinases, is involved in cellular processes such as proliferation, differentiation, and apoptosis.[15][20] Dysregulation of this pathway is common in cancer.[15] Achillin's anti-cancer activity may involve the modulation of MAPK signaling, potentially leading to cell cycle arrest and apoptosis.

Conclusion

Achillin is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. This technical guide has summarized its key physical and chemical properties and provided a foundation of experimental protocols for its further investigation. The elucidation of its precise mechanisms of action, particularly its interactions with the NF-κB and MAPK signaling pathways, will be crucial for its potential development as a therapeutic agent. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential applications of Achillin.

References

- 1. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Pro-Inflammatory Cytokine TNF-? by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice [jscimedcentral.com]

- 9. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of vasorelaxation induced by eicosapentaenoic acid (20:5n-3) in WKY rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

In-Depth Technical Guide to Achillin: A Sesquiterpene Lactone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achillin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of Achillin, focusing on its core physicochemical properties, and detailed insights into its mechanisms of action as a chemosensitizing agent. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Compound Identification and Molecular Structure

Achillin is a sesquiterpene lactone belonging to the guaianolide class.[1] It is primarily isolated from plants of the Artemisia genus.[1]

| Identifier | Value |

| CAS Number | 5956-04-7[2][3][4] |

| Molecular Formula | C₁₅H₁₈O₃[2][3][4] |

| Molecular Weight | 246.30 g/mol [4] |

| IUPAC Name | (3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[4] |

| InChI Key | BJPSSVHNEGMBDQ-OAACRXHESA-N[3] |

| SMILES | CC1=CC(=O)C2C(=C(C)CCC3C2OC(=O)C3C)C1[3] |

Biological Activities and Therapeutic Potential

Achillin has demonstrated a range of biological activities, with its chemosensitizing effects being of particular interest in the context of cancer therapy. It has also been noted for its potential anti-inflammatory and antibacterial properties, although detailed mechanistic studies in these areas are less established.

Chemosensitizing Activity in Hepatocellular Carcinoma

A significant area of research for Achillin is its ability to reverse multidrug resistance (MDR) in cancer cells, particularly in hepatocellular carcinoma (HCC).

Mechanism of Action: P-glycoprotein Inhibition

Studies have shown that Achillin can enhance the cytotoxicity of conventional chemotherapeutic agents, such as paclitaxel, in resistant cancer cell lines. The primary mechanism underlying this chemosensitization is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp is a common mechanism of MDR in cancer cells. Achillin has been observed to decrease the levels of P-gp in paclitaxel-resistant hepatocellular carcinoma cells (Hep3B/PTX), leading to increased intracellular accumulation of the chemotherapeutic drug and subsequently enhanced apoptosis.

Experimental Evidence:

In a study investigating the chemosensitizing effect of Achillin, the following key findings were reported:

| Experimental Setup | Observation |

| Cell Line | Paclitaxel-resistant human hepatocellular carcinoma (Hep3B/PTX) |

| Treatment | Achillin (100 µM) in combination with Paclitaxel (25 nM) |

| Effect on P-glycoprotein (P-gp) | Decreased P-gp levels |

| Effect on Apoptosis | Potentiated paclitaxel-induced apoptosis |

Experimental Protocols

This section provides a summary of the experimental methodology for assessing the chemosensitizing effects of Achillin in hepatocellular carcinoma.

Cell Culture and Treatment

-

Cell Line: Paclitaxel-resistant human hepatocellular carcinoma cells (Hep3B/PTX).

-

Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

-

Treatment Protocol: Cells are seeded at a specified density and allowed to adhere overnight. Subsequently, they are treated with Achillin (e.g., 100 µM), paclitaxel (e.g., 25 nM), or a combination of both for a defined period (e.g., 24, 48, or 72 hours).

Assessment of P-glycoprotein (P-gp) Levels

-

Method: Western Blotting.

-

Procedure:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin).

-

Apoptosis Assay

-

Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.

-

Procedure:

-

After treatment, both adherent and floating cells are collected.

-

Cells are washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action of Achillin as a chemosensitizer and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. A unique P-glycoprotein interacting agent displays anticancer activity against hepatocellular carcinoma through inhibition of GRP78 and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. P-glycoprotein expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Achillin in Diverse Solvents: A Technical Guide for Researchers

Disclaimer: Publicly available quantitative solubility data for Achillin is limited. This guide provides a comprehensive overview of the solubility of a structurally related compound, Divanillin, as a surrogate. The experimental protocols and general principles outlined herein are broadly applicable for determining the solubility of Achillin and other sesquiterpene lactones.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility of Achillin and related compounds. Due to the scarcity of specific quantitative data for Achillin, this document leverages data for Divanillin to illustrate key concepts and methodologies.

Introduction to Achillin and its Solubility

Achillin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Understanding the solubility of Achillin is a critical first step in the development of analytical methods, formulation design, and in vitro and in vivo studies. Solubility dictates the choice of solvents for extraction, purification, and delivery, and directly impacts bioavailability. While specific quantitative solubility data for Achillin remains to be extensively published, it is reported to be soluble in dimethyl sulfoxide (DMSO).

Quantitative Solubility Data of a Surrogate: Divanillin

To provide a practical framework, the qualitative and estimated quantitative solubility of Divanillin, a compound with some structural similarities to sesquiterpenes, is presented below.[1][2][3][4] This data serves as a reference for the types of information required for a comprehensive solubility profile.

Table 1: Qualitative and Estimated Quantitative Solubility of Divanillin

| Solvent | Solubility Description | Estimated Solubility (at 25 °C) |

| Water | Practically insoluble to insoluble | ~294.8 mg/L |

| Ethanol | Soluble | Data not available |

| Benzyl Alcohol | Soluble | Data not available |

| Chloroform | Soluble | Data not available |

| Acetone | Soluble | Data not available |

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for determining the solubility of a compound like Achillin, based on the widely used shake-flask method.[1]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Materials and Equipment

-

Compound of interest (e.g., Achillin)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards using the selected analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

-

Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is obtained.

-

Shaking: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Analysis: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously prepared calibration curve. Analyze the diluted sample using the validated analytical method.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of the compound in the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the solvent at the specified temperature.

Experimental Workflow Diagram

References

The Historical Unraveling of Achillin: A Technical Guide for Researchers

A deep dive into the discovery and isolation of the sesquiterpene lactone, Achillin, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its historical context, detailed experimental protocols from foundational studies, and an examination of its known signaling pathways.

Executive Summary

Achillin, a guaianolide-type sesquiterpene lactone, has garnered interest for its biological activities, including its roles as a nitric oxide synthase activator and an anti-inflammatory agent. This document traces the origins of its discovery, beginning with early 20th-century investigations into the chemical constituents of Achillea and Artemisia species. While the initial focus of phytochemical research on Achillea millefolium (Yarrow) led to the isolation of the alkaloid Achilleine in the mid-1950s, subsequent advancements in chromatographic and spectroscopic techniques paved the way for the isolation and structural elucidation of the distinct sesquiterpene lactone, Achillin. This guide outlines the historical methodologies employed in the extraction and characterization of sesquiterpene lactones during that era and presents our current understanding of Achillin's molecular interactions, specifically its influence on the endothelial nitric oxide synthase (eNOS) and NF-κB signaling pathways.

Historical Discovery and Isolation

The journey to pinpointing Achillin is intertwined with the broader exploration of the chemical constituents of the Asteraceae family. Early phytochemical studies of Achillea millefolium were notable for the isolation of a crystalline alkaloid named "Achilleine" by F. M. Miller and Lee Ming Chow in 1954. Their work, a landmark in the study of this plant, provided a detailed protocol for its extraction and characterization. However, it is crucial to distinguish this alkaloid from the sesquiterpene lactone that is the subject of this guide.

The definitive isolation and structural elucidation of Achillin as a guaianolide sesquiterpene lactone came later, with the advancement of natural product chemistry. While a singular, seminal publication marking the "discovery" of Achillin is not readily apparent in early literature, its characterization is a result of the collective efforts of numerous research groups working on the chemical components of Achillea and Artemisia species from the mid-20th century onwards.

Early Isolation Methodologies for Sesquiterpene Lactones

The mid-20th century marked a pivotal era in natural product chemistry, with the development of chromatographic techniques that enabled the separation of complex plant extracts. The isolation of sesquiterpene lactones like Achillin from plant material would have followed a multi-step process.

Experimental Protocol: Historical Isolation of Sesquiterpene Lactones

This protocol is a representative summary of the techniques that would have been employed for the isolation of a sesquiterpene lactone from plant material during the mid-20th century.

-

Plant Material and Extraction:

-

Dried and finely powdered aerial parts of the plant (e.g., Achillea millefolium or Artemisia ludoviciana) were subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or chloroform to remove lipids and other lipophilic compounds.

-

The defatted plant material was then extracted with a more polar solvent, typically ethanol or methanol, at room temperature or with gentle heating over an extended period (maceration or percolation).

-

-

Solvent Partitioning:

-

The resulting alcoholic extract was concentrated under reduced pressure to yield a crude residue.

-

This residue was then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., chloroform, ethyl acetate). The sesquiterpene lactones, being moderately polar, would typically partition into the chloroform or ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The enriched fraction was concentrated and subjected to column chromatography. Adsorbents such as alumina or silica gel were commonly used.

-

The column was eluted with a gradient of solvents, starting with a non-polar solvent (e.g., benzene or a mixture of petroleum ether and ethyl acetate) and gradually increasing the polarity.

-

Fractions were collected and monitored by techniques such as paper chromatography or thin-layer chromatography (TLC), which were emerging at the time. Spots were often visualized by spraying with reagents like sulfuric acid followed by heating.

-

-

Crystallization and Characterization:

-

Fractions containing the compound of interest were combined, concentrated, and the crude product was purified by recrystallization from a suitable solvent or solvent mixture to yield crystalline material.

-

The purity of the isolated compound was assessed by its melting point.

-

Structural elucidation at the time relied heavily on elemental analysis to determine the molecular formula, and chemical degradation studies to identify functional groups and the carbon skeleton. Infrared (IR) spectroscopy was also becoming an important tool for identifying characteristic functional groups.

-

Quantitative Data from Historical Isolation

Detailed quantitative data, such as precise yields and purity levels from the very first isolation of Achillin, are not well-documented in readily available literature. However, based on similar work from that period, the yields of pure crystalline compounds from dried plant material were typically in the range of 0.01% to 0.1%.

| Parameter | Typical Historical Value |

| Starting Plant Material | 1-10 kg of dried aerial parts |

| Extraction Solvent | Ethanol or Methanol |

| Primary Chromatographic Support | Alumina or Silica Gel |

| Yield of Crystalline Compound | 0.01% - 0.1% (w/w) |

| Purity Assessment | Melting Point |

Signaling Pathways

Achillin's biological effects are attributed to its interaction with specific cellular signaling pathways. Two key pathways that have been implicated are the activation of endothelial nitric oxide synthase (eNOS) and the inhibition of the nuclear factor-kappa B (NF-κB) pathway.

Activation of Endothelial Nitric Oxide Synthase (eNOS)

Achillin has been identified as a nitric oxide synthase activator. The production of nitric oxide (NO) by eNOS plays a crucial role in vasodilation and other physiological processes. The activation of eNOS by Achillin is thought to contribute to its potential cardiovascular effects.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of many sesquiterpene lactones, including likely Achillin, are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, Achillin can reduce the production of inflammatory mediators.

Conclusion

The discovery and isolation of Achillin represent a chapter in the broader history of natural product chemistry. From the initial explorations of Achillea millefolium that yielded the alkaloid Achilleine, the field evolved with the advent of more sophisticated analytical techniques, allowing for the identification and characterization of a diverse array of compounds, including the sesquiterpene lactone Achillin. While the precise historical details of its first isolation require further elucidation from primary literature of the mid-20th century, the general methodologies of the era provide a clear picture of the challenges and triumphs of early natural product chemists. Today, research continues to unravel the therapeutic potential of Achillin, with a growing understanding of its interactions with key signaling pathways, offering promising avenues for future drug development.

Potential Therapeutic Targets of Achillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the identified molecular targets of Achillin, focusing on its anti-inflammatory and anticancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Anti-inflammatory Activity

Achillin and its derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Core Mechanism: Inhibition of Eicosanoid Synthesis

The primary anti-inflammatory mechanism of action of Achillin and its analogs, such as hydroxyachillin, involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, Achillin effectively reduces the production of these pro-inflammatory molecules.[1]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of hydroxyachillin against key enzymes in the eicosanoid pathway has been quantified, as summarized in the table below.

| Compound | Target Enzyme | Assay System | Inhibitory Concentration (ED50) | Reference |

| Hydroxyachillin | Soybean Lipoxygenase | In vitro | 2.6 x 10-5 M | [1] |

| Hydroxyachillin | Prostaglandin Synthetase | Bovine Seminal Vesicular Microsomes | 10-4 M | [1] |

Signaling Pathway

The following diagram illustrates the inhibitory effect of Achillin on the arachidonic acid cascade.

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Quantification of Achillin

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Achillin, a sesquiterpene lactone with potential anti-inflammatory and anti-carcinogenic properties, using High-Performance Liquid Chromatography (HPLC). The protocol is intended to serve as a foundational method for researchers engaged in the analysis of Achillin in various sample matrices.

Introduction

Achillin is a naturally occurring sesquiterpene lactone found in various plants of the Achillea and Artemisia genera.[1][2] Its diverse biological activities, including anti-inflammatory and potential anti-cancer effects, have made it a compound of interest in pharmaceutical research and drug development.[3][4] Accurate and precise quantification of Achillin is crucial for pharmacokinetic studies, quality control of herbal extracts, and in vitro and in vivo efficacy assessments. This application note details a robust HPLC method for the analysis of Achillin.

Experimental Protocol: HPLC Analysis of Achillin

This protocol is based on established methods for the analysis of sesquiterpene lactones and specifically adapted for Achillin.[5][6]

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. A Hewlett Packard 1100 series liquid chromatograph or equivalent is suitable.[5]

-

Column: Zorbax SB C18, 2.1 × 150 mm, 3.5 µm particle size.[5]

-

Solvents: HPLC grade methanol and ultrapure water.

-

Reference Standard: Achillin (purity ≥98%).

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Achillin.

| Parameter | Condition |

| Stationary Phase | Zorbax SB C18 (2.1 x 150 mm, 3.5 µm)[5] |

| Mobile Phase | A: Water; B: Methanol[5] |

| Gradient Elution | 0-60 min: 20% B to 70% B; 60-63 min: 70% B to 20% B[5] |

| Flow Rate | 250 µL/min[5] |

| Column Temperature | 25°C[5] |

| Injection Volume | 10 µL[5] |

| Detection Wavelength | PDA at 260 nm[5] |

2.3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Achillin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a plant extract:

-

Extraction: Accurately weigh a known amount of the powdered plant material and extract it with methanol using sonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a concentration expected to be within the linear range of the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes the typical quantitative data for a validated HPLC method for the analysis of a natural product like Achillin. These values are representative and should be experimentally determined for method validation.

| Parameter | Typical Value |

| Retention Time (min) | To be determined experimentally |

| **Linearity (R²) ** | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of Achillin.

Caption: Workflow for the HPLC analysis of Achillin.

4.2. Signaling Pathway

Currently, there is a lack of detailed, published scientific literature specifically elucidating the signaling pathways directly modulated by Achillin. While related sesquiterpene lactones have been shown to interact with pathways such as NF-κB, a precise and validated signaling cascade for Achillin has not been established. Therefore, a diagram of a signaling pathway is not provided to ensure scientific accuracy. Researchers are encouraged to investigate this area to further understand the mechanism of action of Achillin.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In-house Validation Method for Quantification of Amoxicillin in Medicated Feedingstuffs with the Use of HPLC-DAD Technique - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Achillin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achillin is a sesquiterpenpene lactone found in various plants, most notably in the genus Achillea (e.g., Achillea millefolium, commonly known as yarrow) and Artemisia.[1] As a member of the guaianolide class of sesquiterpenoids, Achillin has garnered interest for its potential biological activities, including anti-inflammatory properties. This document provides a comprehensive, generalized protocol for the extraction, isolation, and purification of Achillin from plant material, based on established phytochemical methodologies. The protocols outlined are intended to serve as a foundational guide for researchers in natural product chemistry and drug discovery.

Data Presentation: Extraction and Purification Parameters

The yield and purity of Achillin are highly dependent on the plant source, harvesting time, and the specific extraction and purification methods employed. While precise quantitative data for Achillin isolation is not extensively reported in publicly available literature, the following table provides a template for recording and comparing results from different methodologies. Researchers are encouraged to populate this table with their experimental data to optimize the isolation process.

| Extraction Method | Plant Material (g) | Crude Extract Yield (g) | Achillin Yield (mg) after Column Chromatography | Final Achillin Yield (mg) after Preparative HPLC | Purity (%) | Analytical Method |

| Maceration (Ethanol) | 1000 | Enter Data | Enter Data | Enter Data | >95% | HPLC, NMR |

| Soxhlet (Hexane) | 1000 | Enter Data | Enter Data | Enter Data | >95% | HPLC, NMR |

| Ultrasound-Assisted Extraction (Methanol) | 500 | Enter Data | Enter Data | Enter Data | >95% | HPLC, NMR |

Experimental Protocols

This section details a multi-step process for the isolation and purification of Achillin, from the initial preparation of plant material to the final verification of the compound's identity.

Plant Material Preparation and Extraction

a. Plant Material: The aerial parts (flowers and leaves) of Achillea millefolium are typically used for the extraction of Achillin.[2] The plant material should be air-dried in a well-ventilated area, protected from direct sunlight, and then coarsely powdered to increase the surface area for extraction.

b. Extraction (Choice of Method):

-

Maceration: This is a simple and widely used method.[2]

-

Soak the powdered plant material (e.g., 1 kg) in a suitable solvent such as ethanol or methanol (1:10 w/v ratio) for 24-72 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Repeat the extraction process with fresh solvent two more times to ensure maximum recovery of compounds.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

-

Soxhlet Extraction: This method provides a more exhaustive extraction.[2]

-

Place the powdered plant material in a thimble within a Soxhlet apparatus.

-

Use a non-polar solvent like hexane to selectively extract less polar compounds, including some sesquiterpenoids.

-

Continuously extract for 6-8 hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

-

Ultrasound-Assisted Extraction (UAE): This method can enhance extraction efficiency and reduce extraction time.[3]

-

Suspend the powdered plant material in a solvent (e.g., methanol) in a flask.

-

Place the flask in an ultrasonic bath and sonicate for 30-60 minutes.

-

Filter and concentrate the extract as described for maceration.

-

Purification of Achillin

A multi-step chromatographic approach is essential for isolating Achillin from the complex crude extract.

a. Column Chromatography (Initial Fractionation): Column chromatography is used for the initial separation of the crude extract into fractions.[4]

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of sesquiterpenoids.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniformly packed column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or acetone in a stepwise gradient. For example:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 50:50, 20:80 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (95:5 v/v)

-

-

Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest (Achillin).

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): Fractions enriched with Achillin from column chromatography are further purified using preparative HPLC to achieve high purity.[5][6][7][8]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acidifier like formic acid or TFA (e.g., 0.1%) to improve peak shape. A typical gradient might be:

-

0-5 min: 30% B

-

5-25 min: 30-70% B (linear gradient)

-

25-30 min: 70-100% B (linear gradient)

-

30-35 min: 100% B (isocratic)

-

35-40 min: 100-30% B (linear gradient for re-equilibration)

-

-

Detection: UV detection at a wavelength where Achillin absorbs (e.g., 210-254 nm).

-

Fraction Collection: Collect the peak corresponding to the retention time of Achillin.

-

Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure Achillin.

Structure Elucidation and Purity Assessment

The identity and purity of the isolated Achillin should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of Achillin by comparing the obtained spectral data with reported values in the literature.[9][10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.[3]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product, which should ideally be >95%.[2][12][13]

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation and purification of Achillin from plant material.

Hypothesized Anti-inflammatory Signaling Pathway of Achillin